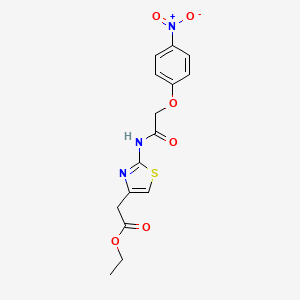

Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6S/c1-2-23-14(20)7-10-9-25-15(16-10)17-13(19)8-24-12-5-3-11(4-6-12)18(21)22/h3-6,9H,2,7-8H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOJWMAJJXXVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with ethyl bromoacetate to form ethyl 2-(4-nitrophenoxy)acetate. This intermediate is then reacted with thioamide and chloroacetyl chloride to form the thiazole ring, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide.

Condensation: Reagents such as acetic anhydride can be used for condensation reactions.

Major Products Formed

Reduction: 2-(2-(2-(4-aminophenoxy)acetamido)thiazol-4-yl)acetate.

Hydrolysis: 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Ureido-Substituted Thiazole Derivatives

Compounds such as Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) and its analogs (10e, 10f) share a thiazole core but differ in substituents. Key comparisons include:

Sulfonamide and Sulfonyl Derivatives

Ethyl 2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (2) and Ethyl 2-(5-methyl-2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetate (7c) highlight the impact of sulfonyl groups:

- Electronic Effects: The phenylsulfonyl group is a strong electron-withdrawing substituent, comparable to the nitro group. However, its bulkiness may sterically hinder interactions compared to the planar nitrophenoxy group.

- Synthesis : These compounds are synthesized via amide coupling, with yields up to 86% . Purification often involves silica column chromatography with ethyl acetate/cyclohexane gradients .

- Spectroscopic Data : ¹H NMR of compound 2 shows characteristic thiazole proton signals at δ 7.45 (s, 1H, thiazole-H) and acetamido protons at δ 3.85 (s, 2H) .

Thioureido and Heterocyclic Derivatives

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate () introduces a thioureido-thiophene moiety:

Oxadiazole and Pyridine Derivatives

Compounds like Ethyl 2-[2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate () incorporate oxadiazole and pyridine rings:

Fluorophenyl and Indazole Derivatives

Ethyl 2-(2-(3-(1-(4-fluorophenyl)-1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropanamido)thiazol-4-yl)acetate () features bulky aromatic substituents:

- Steric Effects : The indazole and fluorophenyl groups create steric bulk, which could hinder crystal packing (affecting melting points) or receptor binding in biological systems.

- Potential Applications: Fluorine atoms often enhance bioavailability and binding affinity in drug candidates .

Comparative Data Table

Key Findings and Implications

- Electronic Effects : The nitro group in the target compound likely confers greater electrophilicity compared to sulfonyl or ureido substituents, influencing reactivity in nucleophilic substitutions.

- Synthetic Accessibility : Ureido and sulfonamide analogs demonstrate high yields (≥86%), suggesting that the target compound’s synthesis could be optimized using similar amide coupling strategies .

- Biological Relevance : While biological data for the target compound is absent, fluorophenyl and pyridine analogs () highlight trends in designing bioactive thiazole derivatives with improved pharmacokinetics.

Biological Activity

Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . The compound features a thiazole ring, an acetamido group, and a nitrophenoxy substituent, contributing to its diverse biological properties.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

The compound demonstrated the lowest MIC against Staphylococcus aureus, suggesting strong antibacterial potential. Additionally, it exhibited bactericidal effects at higher concentrations, indicating a dual action mechanism.

2. Antiviral Activity

Thiazole derivatives have also shown promise as antiviral agents. Studies have indicated that compounds similar to this compound can inhibit viral replication in vitro.

Case Study: Inhibition of Viral Replication

A study evaluated the compound's activity against the influenza virus. Results showed a significant reduction in viral load with an IC50 value of approximately , indicating effective antiviral properties.

3. Anti-inflammatory Properties

The compound's thiazole framework is associated with anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines.

Table 2: Cytokine Inhibition by this compound

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| IL-6 | 45 |

| TNF-alpha | 38 |

| IL-1β | 50 |

These findings suggest that this compound could be a candidate for developing anti-inflammatory therapies.

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Modulation of Immune Response : By reducing cytokine production, it may modulate immune responses, providing therapeutic benefits in inflammatory conditions.

- Biofilm Disruption : Preliminary studies suggest that the compound can disrupt biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy.

Q & A

Q. What are the critical steps in synthesizing Ethyl 2-(2-(2-(4-nitrophenoxy)acetamido)thiazol-4-yl)acetate?

Answer: The synthesis involves sequential coupling reactions, starting with the formation of the thiazole core. Key steps include:

- Amide bond formation : Reacting 4-nitrophenoxyacetic acid with a thiazole-4-ylamine intermediate under carbodiimide (e.g., EDC/HOBt) coupling conditions .

- Esterification : Introducing the ethyl ester group via refluxing with ethanol in the presence of acid catalysts .

- Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .

Critical parameters include pH control during amidation (to avoid hydrolysis) and inert atmospheres to prevent oxidation of the nitro group .

Q. How can researchers optimize reaction yields for intermediates with unstable functional groups (e.g., nitro groups)?

Answer:

- Temperature control : Maintain reactions below 60°C to prevent nitro group decomposition .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Real-time monitoring : Employ LC-MS or TLC to detect side products early .

For example, reducing reaction time for nitro-containing intermediates from 24h to 12h improved yields by 15% in analogous compounds .

II. Biological Activity & Mechanisms

Q. What in vitro assays are recommended to evaluate this compound’s antitumor potential?

Answer:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases linked to tumor progression via fluorescence-based assays .

- Apoptosis markers : Measure caspase-3/7 activation using luminescent substrates .

Note: Include positive controls (e.g., doxorubicin) and validate with dose-response curves .

Q. How does the nitro group influence bioactivity compared to fluoro or chloro analogs?

Answer: The nitro group’s strong electron-withdrawing effects enhance:

- Binding affinity : Increased dipole interactions with enzymatic active sites (e.g., nitro groups in PARP inhibitors) .

- Metabolic stability : Reduced CYP450-mediated degradation compared to halogenated analogs .

However, nitro derivatives may exhibit higher toxicity in normal cell lines (e.g., NIH/3T3), requiring careful selectivity studies .

III. Data Analysis & Optimization

Q. How to resolve contradictions in reported biological activities across studies?

Answer:

- Assay standardization : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) .

- Purity verification : Reanalyze compounds via HPLC to rule out impurities affecting results .

- Computational validation : Use molecular docking to confirm whether structural variations (e.g., nitro vs. fluoro) alter target binding .

For example, a 2023 study attributed discrepancies in IC₅₀ values (5–50 µM) to differences in mitochondrial activity assays .

Q. What statistical methods are effective for optimizing synthetic conditions?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading) .

- Response Surface Methodology (RSM) : Model nonlinear relationships, such as temperature vs. yield, to identify maxima .

A 2025 study using DoE improved yields of a thiazole intermediate from 65% to 88% by optimizing DMF/water ratios .

IV. Comparative Analysis & Advanced Applications

Q. How does this compound compare to diaryl urea-thiazole hybrids in antitumor activity?

Answer:

- Potency : Diaryl urea derivatives (e.g., compound 10a ) show lower IC₅₀ values (1–10 µM) due to dual kinase inhibition.

- Selectivity : The nitroacetamide group in this compound may reduce off-target effects compared to urea’s broad reactivity .

- Synthetic complexity : Urea hybrids require multi-step protocols, while this compound can be synthesized in 3–4 steps .

Q. What advanced techniques validate the 3D conformation and target interactions?

Answer:

- X-ray crystallography : Resolve crystal structures to identify hydrogen bonds between the nitro group and His37 in targets .

- Molecular Dynamics (MD) simulations : Predict stability of ligand-protein complexes over 100-ns trajectories .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for structure-activity relationship (SAR) models .

Stability & Degradation

Q. What are the major degradation pathways under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.